N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride typically involves the reaction of activated aziridines with 2-halophenols, followed by intramolecular C-N cyclization catalyzed by copper (I) under Lewis acid conditions . This method ensures high enantio- and diastereospecificity, with enantiomeric excess (ee) and diastereomeric excess (de) both exceeding 99% .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
1,4-benzodioxin, 2,3-dihydro-: Another related compound with a different heterocyclic structure, used in various chemical applications.
Uniqueness
N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is unique due to its specific substituents and hydrochloride salt form, which can influence its solubility, stability, and reactivity. These properties make it particularly valuable in research settings, where precise control over chemical behavior is essential .
Properties
IUPAC Name |
N-ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-12-11(14)10-7-13-8-5-3-4-6-9(8)15-10;/h3-6,10,13H,2,7H2,1H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNNXASNWHOVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CNC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585863 | |
Record name | N-Ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91180-98-2 | |
Record name | N-Ethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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